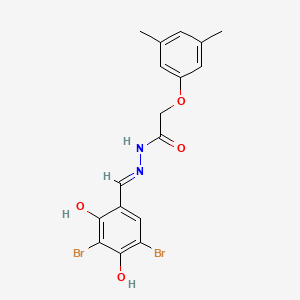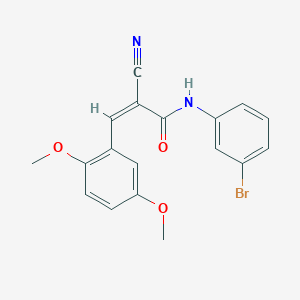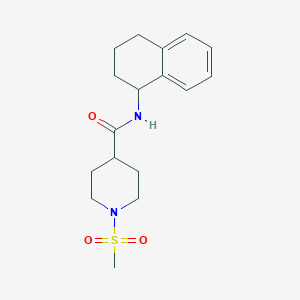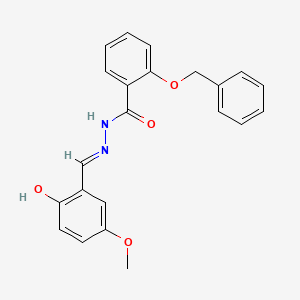
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide, also known as DBDH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide involves its ability to inhibit the activity of key enzymes involved in cell proliferation and survival, such as topoisomerase II and DNA polymerase. This leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of key enzymes involved in cell proliferation and survival, and reduce the expression of genes associated with cancer progression. Moreover, this compound has been found to exhibit low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide in lab experiments is its potent cytotoxicity against a wide range of cancer cell lines. Moreover, this compound exhibits low toxicity towards normal cells, making it a promising candidate for further development as a cancer therapeutic agent. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide as a potential cancer therapeutic agent. One possible direction is to explore the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy and reduce the risk of drug resistance. Another direction is to optimize the synthesis method of this compound to improve its solubility and bioavailability. Moreover, further studies are needed to investigate the potential applications of this compound in other disease conditions, such as inflammation and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, induces apoptosis in cancer cells, and exhibits low toxicity towards normal cells. However, further studies are needed to optimize the synthesis method of this compound and investigate its potential applications in other disease conditions.
Synthesemethoden
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide can be synthesized through a multi-step process involving the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(3,5-dimethylphenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-(3,5-dimethylphenoxy)acetohydrazide has been extensively studied for its potential applications in drug development, particularly in the treatment of cancer. Studies have shown that this compound exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, and liver cancer cells. Moreover, this compound has been found to induce apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3,5-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Br2N2O4/c1-9-3-10(2)5-12(4-9)25-8-14(22)21-20-7-11-6-13(18)17(24)15(19)16(11)23/h3-7,23-24H,8H2,1-2H3,(H,21,22)/b20-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGSNDDFIPSZCD-IFRROFPPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Br2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6125759.png)
![N-(2-chlorobenzyl)-3-[1-(2-methoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6125770.png)
![2-[(2-fluorobenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6125777.png)

![4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6125797.png)
![6-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6125806.png)

